molecular formula C7H6BrNO3 B1265902 2-Bromo-4-methyl-6-nitrophenol CAS No. 20039-91-2

2-Bromo-4-methyl-6-nitrophenol

Cat. No. B1265902
CAS RN: 20039-91-2
M. Wt: 232.03 g/mol
InChI Key: ABMPSIRCVCUHLO-UHFFFAOYSA-N
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Description

“2-Bromo-4-methyl-6-nitrophenol” is a chemical compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 . It is also known by the IUPAC name 2-bromo-6-methyl-4-nitrophenol .


Synthesis Analysis

The synthesis of “2-Bromo-4-methyl-6-nitrophenol” involves a reaction with sulfuric acid and nitric acid in water at 0 - 20 degrees Celsius . The mixture is stirred at room temperature overnight, then extracted by ethyl acetate and dried over anhydrous sodium sulfate .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-methyl-6-nitrophenol” can be represented by the InChI code 1S/C7H6BrNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 .


Physical And Chemical Properties Analysis

“2-Bromo-4-methyl-6-nitrophenol” is a solid at ambient temperature . It has a boiling point of 118-122 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Reactions

2-Bromo-4-methyl-6-nitrophenol has been explored in chemical synthesis, particularly in the preparation and reactions of stable lithio compounds. For instance, Hardcastle, Quayle, and Ward (1994) demonstrated that stable lithio derivatives of 2-Bromo-6-nitrophenyl can react with various electrophiles, enabling the preparation of substituted 6-nitrophenols. Additionally, Buchstaller and Anlauf (2004) reported that 2-Nitrophenols, including 2-bromo-4-methyl-6-nitrophenol, undergo a Smiles rearrangement during alkylation, providing access to nitro substituted aniline derivatives (Hardcastle, Quayle, & Ward, 1994); (Buchstaller & Anlauf, 2004).

Safety And Hazards

The compound is associated with several hazard statements including H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Relevant Papers

There are several peer-reviewed papers related to “2-Bromo-4-methyl-6-nitrophenol” available for further reading .

properties

IUPAC Name

2-bromo-4-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMPSIRCVCUHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942040
Record name 2-Bromo-4-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methyl-6-nitrophenol

CAS RN

20039-91-2
Record name Phenol, 2-bromo-4-methyl-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020039912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20039-91-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium nitrate (28 g, 0.33 mmol) was dissolved in the solvent mixture of 70 mL of concentrated sulfuric acid and 210 mL of water at −5° C., followed by slowly dropwise addition of 2-bromo-4-methyl-phenol 11a (30.8 g, 0.165 mol). The reaction mixture was reacted for 2 hours upon cooling by an ice-water bath. The mixture was warmed up to room temperature and reacted for another 1 hour. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was extracted with 200 mL of ethyl acetate. The combined organic extracts were washed with water (100 mL×5), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound 2-bromo-4-methyl-6-nitro-phenol 11b (22.24 g, yield 58.1%) as a yellow solid.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MJ Gray, MP Hartshorn, BR Penfold… - Australian journal of …, 1984 - CSIRO Publishing
The nitrations of 2-substituted 4-methyl-6-nitrophenols (1a),(l1b) and (1c) give 6-substituted 3-methyl-2-nitro-1,4-benzoquinones (2a), (2b) and (2c). Similar reaction of 2,3-dibromo-4-…
Number of citations: 3 www.publish.csiro.au
IR Hardcastle, P Quayle, ELM Ward - Tetrahedron letters, 1994 - Elsevier
… In summary, we have shown that halogen-metal exchange of the MOM and SEM ethers of 2-bromo-4methyl-6-nitrophenol afford stable aryllithium species which may be trapped with a …
Number of citations: 9 www.sciencedirect.com
MJ Gray - 1984 - ir.canterbury.ac.nz
… The bromonitro-1,4-benzoquinone(29b) was similarly identified by comparison with an authentic sample prepared from the nitration of 2-bromo-4-methyl-6-nitrophenol(28b), as …
Number of citations: 3 ir.canterbury.ac.nz
IR Hardcastle, P Quayle - Tetrahedron letters, 1994 - Elsevier
2-Bromo-6-nitrophenyl trialkylsilylethers, esters, carbamates and carbonates undergo “metallo-Fries” rearrangements to the C-silyl compounds, ketones, amides and esters respectively. …
Number of citations: 14 www.sciencedirect.com
IR Hardcastle - 1990 - search.proquest.com
Chapter One-reviews approaches to the synthesis of polyfunctionalized aromatic compounds via organometallic intermediates. Chapter Two-Section One-details unsucessful …
Number of citations: 0 search.proquest.com
PV Ghorpade, DA Pethsangave, S Some… - The Journal of …, 2018 - ACS Publications
The mildly acidic and oxidative nature of graphene oxide, with its large surface area available for catalytic activity, has been explored in aromatic nuclear bromination chemistry for the …
Number of citations: 24 pubs.acs.org
O Rasheed - 2016 - search.proquest.com
Further investigations intending illucidate the mechanism of a newly discovered redox-alkylation reaction of azo dyes are presented. Preliminary results indicate that this reaction most …
Number of citations: 1 search.proquest.com
BR Copp, KF Fulton, NB Perry, JW Blunt… - The Journal of …, 1994 - ACS Publications
… located at C-4, adjacent to the aromatic proton, by comparison with the XH- and 13C-NMR data reported for the model compound 2-bromo-4-methyl-6-nitrophenol,21 to give structure …
Number of citations: 82 pubs.acs.org
H SAKURAI, K SHIMA - jstage.jst.go.jp
These abstracts arc prepared for the benefit of our readers abroad to assist them, to form a general idea of the contents of the present issue written in Japanese by respective authors. …
Number of citations: 1 www.jstage.jst.go.jp
A Fischer, GN Henderson… - Canadian journal of …, 1987 - cdnsciencepub.com
… The dienone rearranged during the low temperature work-up with ammonium hydroxide and the 2-bromo-4-methyl-6-nitrophenol (5b) thus formed was partially removed in the basic …
Number of citations: 17 cdnsciencepub.com

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